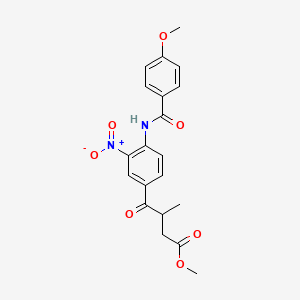
4-(4-(4-méthoxybenzamido)-3-nitrophényl)-3-méthyl-4-oxobutanoate de méthyle
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzamido group, a nitrophenyl group, and a methyl-oxobutanoate group. These groups suggest that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for each of the functional groups. For example, the methoxy group could be introduced using a methylation reaction, while the benzamido group could be formed through a reaction with benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamido and nitrophenyl groups suggests that the compound could have a planar structure, while the methoxy and methyl-oxobutanoate groups could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could undergo reduction to form an amine, while the ester group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Inhibition de l'hydrolase d'époxyde soluble (sEH)
Ce composé a été exploré pour son potentiel en tant qu'inhibiteur de l'hydrolase d'époxyde soluble. La sEH est une enzyme impliquée dans le métabolisme des acides gras, qui peut influencer la pression artérielle et l'inflammation. Les inhibiteurs de la sEH sont considérés comme des agents thérapeutiques prometteurs pour le traitement de l'hypertension et de l'inflammation vasculaire. La structure du composé lui permet de cibler efficacement l'enzyme sEH, ce qui pourrait améliorer les profils pharmacocinétiques et présenter une activité inhibitrice de la sEH in vitro considérable .
Activité anti-trypanosomiale
Les dérivés de l'acide benzoïque, qui comprennent le composé en question, ont montré une activité trypanocidale. Ceci est particulièrement pertinent dans le traitement de la maladie de Chagas, causée par le parasite Trypanosoma cruzi. La capacité du composé à inhiber l'enzyme trans-sialidase, qui est cruciale pour la survie du parasite, en fait un candidat pour de nouveaux médicaments anti-Chagas .
Propriétés anti-inflammatoires
En raison de son rôle dans l'inhibition de la sEH, le composé peut également présenter des propriétés anti-inflammatoires. En modulant les niveaux d'acides époxyéicosatriénoïques (EET), il pourrait potentiellement réduire l'inflammation, ce qui est bénéfique dans diverses maladies cardiovasculaires .
Gestion de la douleur
La modulation des EET par l'inhibition de la sEH peut également avoir un impact sur la perception de la douleur. Ce composé pourrait faire partie d'une nouvelle classe d'analgésiques qui agissent en réduisant les réponses inflammatoires, offrant une alternative aux analgésiques traditionnels .
Traitement des maladies cardiovasculaires
Les effets du composé sur la sEH et son rôle dans le métabolisme des acides gras suggèrent des applications potentielles dans le traitement des maladies cardiovasculaires. En influençant la migration des cellules musculaires lisses vasculaires et la thrombose, il pourrait contribuer au développement de nouveaux médicaments cardiovasculaires .
Gestion de l'hypertension
En tant qu'inhibiteur de la sEH, ce composé pourrait être utilisé pour gérer l'hypertension. Il peut aider à détendre le conduit vasculaire et à dilater les artérioles afférentes rénales, abaissant ainsi la pression artérielle .
Traitement de l'inflammation vasculaire
L'action inhibitrice du composé sur la sEH suggère un rôle dans le traitement de l'inflammation vasculaire. Il pourrait aider à réduire l'adhésion des leucocytes et l'agrégation plaquettaire, qui sont des facteurs clés de l'inflammation vasculaire .
Améliorations pharmacocinétiques
La recherche sur ce composé comprend également des efforts pour améliorer ses propriétés pharmacocinétiques, telles que la solubilité et la biodisponibilité. Ceci est crucial pour développer des médicaments efficaces et sûrs qui peuvent être facilement absorbés et utilisés par l'organisme .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[4-[(4-methoxybenzoyl)amino]-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-12(10-18(23)29-3)19(24)14-6-9-16(17(11-14)22(26)27)21-20(25)13-4-7-15(28-2)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRUHPOPLACNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551210 | |
| Record name | Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74149-72-7 | |
| Record name | Methyl 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74149-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















